molecular formula C6H10O B123273 5-Hexyn-1-ol CAS No. 928-90-5

5-Hexyn-1-ol

Cat. No. B123273
CAS RN: 928-90-5
M. Wt: 98.14 g/mol
InChI Key: GOQJMMHTSOQIEI-UHFFFAOYSA-N
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Description

5-Hexyn-1-ol is a chemical compound with the molecular formula C6H10O . It is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It also plays a role in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .


Synthesis Analysis

5-Hexyn-1-ol is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It is also used in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .


Molecular Structure Analysis

The molecular structure of 5-Hexyn-1-ol consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . Unfortunately, the search for more detailed molecular structure analysis has expired.


Chemical Reactions Analysis

5-Hexyn-1-ol is used in various chemical reactions. For instance, it is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It is also used in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .


Physical And Chemical Properties Analysis

5-Hexyn-1-ol is a liquid with a refractive index of 1.450 . It has a boiling point of 73-75 °C/15 mmHg and a density of 0.89 g/mL at 25 °C . It is slightly miscible with water .

Scientific Research Applications

Synthesis and Isomerization

5-Hexyn-1-ol has been a subject of interest in the synthesis of various organic compounds. Hatanaka et al. (1961) describe the synthesis of all positional and geometrical isomers of n-hexyn-1-ols, including 5-hexyn-1-ol, through reactions involving sodium-acetylide in liquid ammonia (Hatanaka, Hamada, & Ohno, 1961). Furthermore, Roy and Deslongchamps (1985) successfully achieved the resolution of (±)-5-hexyn-3-ol through high-performance chromatography, indicating its potential in stereochemical studies (Roy & Deslongchamps, 1985).

Corrosion Inhibition

Das, Sudersanan, and Totlani (2000) explored the effectiveness of 5-hexyn-1-ol as a corrosion inhibitor for carbon steel in a solution containing picolinic and ascorbic acids. Their study highlights the chemical nature of adsorption and the influence of inhibitor concentration and reaction temperature (Das, Sudersanan, & Totlani, 2000).

Functionalization and Polymerization

The functionalization of polyethylenes using 5-hexyn-1-ol is another area of interest. Aaltonen and Löfgren (1997) conducted copolymerization of ethylene with 5-hexen-1-ol and other compounds, providing insights into the interactions between polar comonomers and catalyst components (Aaltonen & Löfgren, 1997). Additionally, Hagihara, Tsuchihara, Takeuchi, Murata, Ozaki, and Shiono (2004) discussed the copolymerization of olefins with 5-hexen-1-ol, revealing how different alkylaluminum compounds affect the molecular weight and surface properties of the resulting copolymers (Hagihara et al., 2004).

Cyclization and Catalysis

5-Hexyn-1-ol also plays a role in cyclization reactions. Bailey, Ovaska, and Leipert (1989) demonstrated the regiospecific cyclization of primary 5-hexyn-1-yllithiums, leading to vinyllithiums and functionalized cyclopentylidene-containing products (Bailey, Ovaska, & Leipert, 1989). Furthermore, Carvalho, Ferreira, and Galvão (2010) investigated the cooperative effect of the camphor imine ligand in the cyclization of 5-hexyn-1-ol, showing a relationship between conversion rates and the basic character of the camphor imine substituent (Carvalho, Ferreira, & Galvão, 2010).

Safety And Hazards

5-Hexyn-1-ol is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to keep away from sources of ignition .

properties

IUPAC Name

hex-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJMMHTSOQIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239148
Record name 5-Hexyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyn-1-ol

CAS RN

928-90-5
Record name 5-Hexyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-90-5
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Record name 5-Hexyn-1-ol
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Record name 5-Hexyn-1-ol
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Record name 5-Hexyn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
881
Citations
DB Naik, GR Dey, K Kishore… - The Journal of Physical …, 1997 - ACS Publications
… -1-ol (3HX) and 5-hexyn-1-ol (5HX) using the pulse radiolysis technique. The rate constants for the reactions of e aq - with 3-hexyn-1-ol and 5-hexyn-1-ol were found to be 6.1 × 10 4 …
Number of citations: 1 pubs.acs.org
C Das, M Sudersanan, MK Totlani - 2000 - nopr.niscpr.res.in
… film removal, by 5-hexyn-1-ol has been studied between 30 to 70… upon the addition of 5-hexyn-1-ol suggesting that the mode of … 5-hexyn-1-ol has been shown to follow Bockris-Swinkels …
Number of citations: 4 nopr.niscpr.res.in
MFNN Carvalho, ASD Ferreira, AM Galvão - Inorganica Chimica Acta, 2010 - Elsevier
… ligand (YNC 10 H 14 O) in the cyclization of 5-hexyn-1-ol and 4-pentyn-1-ol promoted by … direct relation between the constants calculated for conversion of 5-hexyn-1-ol (A) into 2-methyl-…
Number of citations: 11 www.sciencedirect.com
SS Thorat, P Kataria, R Kontham - Organic letters, 2018 - ACS Publications
… Commercially available 5-hexyn-1-ol also proved to be a good substrate in this process … Very interestingly, the reaction of 5-hexyn-1-ol with β,γ-unsaturated-α-ketoester provided furo[2,3…
Number of citations: 32 pubs.acs.org
L Beneš, K Melánová, V Zima… - European Journal of …, 2001 - Wiley Online Library
… 4-pentyn-1-ol, 5-hexyn-1-ol and their VOPO 4 intercalates were … The infrared spectra of liquid 5-hexyn-1-ol and its VOPO 4 … very similar to that obtained for 5-hexyn-1-ol, and they are not …
A Hatanaka, M Hamada, M Ohno - Journal of the Agricultural …, 1960 - academic.oup.com
In this paper are described the syntheses of all positional and geometrical isomers of n-hexyn-1-ols and n-hexen-1-ols. Each of 2-, 3-, 4- and 5-hexyn-1-ol was synthesized from sodium-…
Number of citations: 20 academic.oup.com
S Felder, DD Rowan - … : The Official Journal of the International …, 1999 - Wiley Online Library
… Deuterogenation of 5-hexyn-1-ol proceeded cleanly without protection to give 5,5,6,6-“H-hexanol which was converted to 55,6,6-“H-hexyl bromide and the corresponding Grignard …
H Uyama, S Suda, S Kobayashi - Acta Polymerica, 1998 - Wiley Online Library
… x-Unsaturated macromonomers were synthesized by using 5-hexen-1-ol or 5-hexyn1-ol as initiator from 12-dodecanolide (DDL, 13-membered lactone), whereas the quantitative …
Number of citations: 70 onlinelibrary.wiley.com
MP Gamasa, J Gimeno, BM Martı́n-Vaca, R Isea… - Journal of …, 2002 - Elsevier
… 4-pentyn-1-ol and 5-hexyn-1-ol in refluxing ethanol and in the … 5 -C 9 H 7 )LL′] with 5-hexyn-1-ol. The first structure for a 2-… 4-pentyn-1-ol and 5-hexyn-1-ol. The process involves alkyne …
Number of citations: 25 www.sciencedirect.com
E Lee, K Zong, HY Kang, J Lim… - BULLETIN-KOREAN …, 2000 - pdf.lookchemmall.com
… The substrate 6-oxohexenylboronate 13 was prepared from 5-hexyn-1-ol (11) YLD Rh-catalyzed hydroboration with pinacolborane and subsequent PCC oxidation. Reaction of …
Number of citations: 6 pdf.lookchemmall.com

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